molecular formula C21H27N3O2 B2738545 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 700851-33-8

2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2738545
CAS No.: 700851-33-8
M. Wt: 353.466
InChI Key: FCSHAUKHCQCVTM-UHFFFAOYSA-N
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Description

2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. The structure of this compound features a piperazine ring substituted with a 2,6-dimethylphenyl group and an acetamide moiety linked to a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,6-dimethylphenylamine with ethylene oxide to form 1-(2,6-dimethylphenyl)piperazine.

    Acylation Reaction: The piperazine intermediate is then acylated using 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing crystallization or chromatography methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

    Neuropharmacology: Studied for its effects on neurotransmitter systems, particularly in the context of psychiatric and neurological disorders.

    Chemical Biology: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing downstream signaling pathways. For example, it may bind to serotonin or dopamine receptors, affecting neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of dimethyl groups.

    1-(2,6-Dimethylphenyl)piperazine: Lacks the acetamide and methoxyphenyl groups.

    4-(2,6-Dimethylphenyl)piperazine: Similar but without the acetamide linkage.

Uniqueness

2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of dimethylphenyl and methoxyphenyl groups can result in unique interactions with biological targets, potentially leading to novel therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-5-4-6-17(2)21(16)24-13-11-23(12-14-24)15-20(25)22-18-7-9-19(26-3)10-8-18/h4-10H,11-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSHAUKHCQCVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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